molecular formula C12H14BrFN2O2 B13712447 (E)-tert-Butyl 2-(4-bromo-2-fluorobenzylidene)hydrazinecarboxylate

(E)-tert-Butyl 2-(4-bromo-2-fluorobenzylidene)hydrazinecarboxylate

Cat. No.: B13712447
M. Wt: 317.15 g/mol
InChI Key: UWPLZOFFMZJGKF-CHHVJCJISA-N
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Description

tert-Butyl 2-[(E)-(4-bromo-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate: is an organic compound that features a tert-butyl ester group, a hydrazinecarboxylate moiety, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-[(E)-(4-bromo-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with an appropriate aldehyde or ketone derivative of 4-bromo-2-fluorobenzaldehyde. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding azo or azoxy derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Formation of azo or azoxy compounds.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of new functional groups on the phenyl ring.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, the compound’s derivatives are explored for their potential biological activities, including anti-inflammatory and anticancer properties. The presence of the hydrazinecarboxylate moiety is particularly significant in drug design.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of tert-Butyl 2-[(E)-(4-bromo-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarboxylate moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. Additionally, the phenyl ring’s substituents can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl 2-[(E)-(4-chloro-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate
  • tert-Butyl 2-[(E)-(4-bromo-2-methylphenyl)-methylidene]-1-hydrazinecarboxylate

Uniqueness: The presence of both bromine and fluorine atoms on the phenyl ring makes tert-Butyl 2-[(E)-(4-bromo-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate unique. These substituents can significantly influence the compound’s reactivity and biological activity, offering distinct advantages in specific applications compared to its analogs.

Properties

Molecular Formula

C12H14BrFN2O2

Molecular Weight

317.15 g/mol

IUPAC Name

tert-butyl N-[(Z)-(4-bromo-2-fluorophenyl)methylideneamino]carbamate

InChI

InChI=1S/C12H14BrFN2O2/c1-12(2,3)18-11(17)16-15-7-8-4-5-9(13)6-10(8)14/h4-7H,1-3H3,(H,16,17)/b15-7-

InChI Key

UWPLZOFFMZJGKF-CHHVJCJISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C\C1=C(C=C(C=C1)Br)F

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=C(C=C(C=C1)Br)F

Origin of Product

United States

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